3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride
Description
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride is a nitrogen- and sulfur-containing heterocyclic compound derived from the quinazolinone scaffold. This compound features an amino group at position 3 and a thioxo group at position 2, which distinguish it from other derivatives in the class. Its hydrochloride salt form enhances solubility, making it more suitable for biological evaluations.
Key physicochemical properties include a melting point of 261.2°C (for the free base) and characteristic IR absorption bands at 3356–3176 cm⁻¹ (NH/NH₂), 1696 cm⁻¹ (C=O), and 1283 cm⁻¹ (C=S) . The compound has demonstrated notable anticancer activity against MDA-MB-231, MCF-7, HepG-2, and HCT-116 cell lines, with EGFR inhibitory effects comparable to the drug erlotinib .
Properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS.ClH/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13;/h1-4H,9H2,(H,10,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSAFLYCRHESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The amino group at position 3 in the target compound may enhance hydrogen bonding with biological targets, such as EGFR’s ATP-binding pocket, compared to alkyl or aryl substitutions (e.g., compound I) .
- The thioxo group at position 2 is critical for activity in multiple derivatives (e.g., TRPM2 inhibition in compound IV), but the addition of a hydrochloride salt in the target compound improves bioavailability .
- Halogen substitutions (e.g., 7-Cl in ) often increase lipophilicity and membrane permeability but may reduce solubility compared to the hydrochloride form.
Pharmacological Activity
Anticancer and EGFR Inhibition
The target compound’s dual activity against cancer cells and EGFR is notable. In comparative studies:
- Compound 5 (3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one) showed moderate activity, while compound 6 (3-amino-2-thioxo derivative) exhibited superior potency, suggesting the amino-thioxo combination is advantageous for target engagement .
- Bis(2,3-dihydroquinazolin-4(1H)-one) derivatives (e.g., compound III) demonstrated radical scavenging but lacked direct anticancer efficacy, highlighting the importance of specific substitutions .
Enzyme Inhibition
- N1-Substituted derivatives (I) inhibit cholinesterases (AChE/BChE) via interactions with the catalytic triad, whereas the target compound’s amino group may favor EGFR binding over cholinesterases .
- Dual AChE/BChE inhibitors (VI) rely on bulky substituents at position 2, contrasting with the target compound’s minimal substitution .
Solubility and Stability
- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like 7-chloro-3-phenyl-2-thioxo derivatives .
Biological Activity
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride (CAS Number: 16951-33-0) is a compound that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its antihypertensive properties, but recent studies have revealed its potential in various therapeutic areas, including antioxidant , anticancer , and antiviral activities. This article delves into the biological mechanisms, efficacy, and potential applications of this compound.
The chemical structure of this compound includes:
- Molecular Formula : CHNOS
- Molecular Weight : 212.24 g/mol
- Solubility : Highly soluble in water, which enhances its bioavailability.
Antihypertensive Activity
The primary mechanism through which this compound exerts its antihypertensive effects includes:
- Inhibition of Angiotensin II Synthesis : The compound blocks the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .
- Renal Ion Regulation : It decreases the renal excretion of sodium and chloride ions while inhibiting potassium uptake in the kidneys .
Antioxidant Activity
Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance:
- Compounds with specific substitutions on the quinazolinone core demonstrated enhanced radical scavenging activity, with some derivatives showing up to 8-fold improvements in potency compared to standard antioxidants .
Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cytotoxic Effects : In vitro studies indicated that certain derivatives significantly reduced cell viability in cancer cell lines such as LoVo (human colorectal cancer) and HCT-116 (colon carcinoma), with viability percentages dropping as low as 22.67% .
- Mechanism of Induction of Apoptosis : The compound modulates apoptosis regulators like Bax and Bcl-2, activating both intrinsic and extrinsic apoptotic pathways through caspase activation .
Study 1: Antioxidant Evaluation
A study evaluated a series of quinazolinone derivatives for their antioxidant activity. The findings suggested that introducing specific substituents could enhance the radical scavenging efficiency significantly. For example:
| Compound | Substituent | Antioxidant Potency (Fold Increase) |
|---|---|---|
| 3a | CF at position 4 | 2.1 |
| 3c | Cl at position 6 | 5.8 |
| 3f | Br at position 6 | 8.0 |
These results highlight the importance of chemical modifications in enhancing biological activity .
Study 2: Cytotoxicity Assessment
In another investigation focused on cytotoxicity against cancer cell lines:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| 3a | LoVo | 23.50 ± 1.50 |
| 3f | HCT-116 | 22.67 ± 2.08 |
| Other | LoVo | >55 |
This study emphasized the potential for developing effective anticancer agents based on this scaffold .
Q & A
Q. Resolution :
- Compare catalyst performance under identical conditions (solvent, temperature).
- Use control experiments (e.g., catalyst-free reactions) to isolate catalytic effects .
Advanced: What green chemistry approaches are viable for synthesizing this compound?
Answer:
- Solvent-free mechanochemistry : Grinding with thiamine hydrochloride eliminates toxic solvents and reduces energy use .
- Aqueous media : Water as a solvent with ascorbic acid achieves 85–90% yields while minimizing waste .
- Recyclable catalysts : Magnetic nanoparticles (e.g., MgFe₂O₄@SiO₂-SO₃H) enable ≥5 recycles without significant activity loss .
- Ionic liquids : [bmim]BF₄ acts as both solvent and catalyst, avoiding volatile organic compounds (VOCs) .
Basic: How can the biological activity of derivatives be systematically evaluated?
Answer:
- Antimicrobial assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Anticancer profiling : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
- Molecular docking : Predict binding affinity to target proteins (e.g., DHFR for antimicrobial activity) .
Advanced: What strategies address solubility challenges during purification?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) via post-synthetic modification .
- Co-solvent systems : Use ethanol/water mixtures to enhance solubility .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves polar impurities .
Advanced: How to design multi-component reactions involving this compound?
Answer:
- Template selection : Use 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a nucleophile in reactions with electrophiles (e.g., 2,3-dichloroquinoxaline) .
- Catalyst compatibility : Br₃-TEDETA@Boehmite stabilizes intermediates in one-pot syntheses .
- Kinetic control : Adjust temperature (e.g., 60°C vs. room temperature) to favor cyclization over side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
